2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol
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Overview
Description
2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol is a heteroaromatic thioamide compound It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a thiol group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with sodium trifluoromethanesulfinate in the presence of a base, followed by thiolation using a thiolating agent such as thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiols or sulfides.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine-2-thiol: Similar structure but lacks the cyclopropyl group.
2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol: Contains a hydroxyl group instead of a cyclopropyl group.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Contains a phenyl group and a trifluoroacetyl group instead of a thiol group .
Uniqueness
2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol is unique due to the combination of its cyclopropyl, trifluoromethyl, and thiol groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7F3N2S |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-cyclopropyl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-6(14)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,12,13,14) |
InChI Key |
BIQBNIHRFGDEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=S)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
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